molecular formula C9H9BrFNO B13027000 (R)-8-Bromo-7-fluorochroman-4-amine

(R)-8-Bromo-7-fluorochroman-4-amine

Katalognummer: B13027000
Molekulargewicht: 246.08 g/mol
InChI-Schlüssel: SBQXRBFEBQFTLF-SSDOTTSWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-8-Bromo-7-fluorochroman-4-amine is a chemical compound that belongs to the class of chroman derivatives Chroman derivatives are known for their diverse biological activities and are often used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ®-8-Bromo-7-fluorochroman-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination and fluorination of a chroman derivative, followed by amination. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of ®-8-Bromo-7-fluorochroman-4-amine may involve large-scale batch reactors. The process is optimized to ensure consistent quality and efficiency. Key parameters such as temperature, pressure, and reaction time are carefully controlled to maximize output.

Types of Reactions:

    Oxidation: ®-8-Bromo-7-fluorochroman-4-amine can undergo oxidation reactions, often leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert this compound into various reduced forms, depending on the reagents used.

    Substitution: The compound is also prone to substitution reactions, where the bromine or fluorine atoms can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chroman oxides, while substitution reactions can produce a variety of substituted chroman derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, ®-8-Bromo-7-fluorochroman-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology: The compound has shown potential in biological studies, particularly in the investigation of enzyme interactions and receptor binding. Its ability to modulate biological pathways makes it a valuable tool in biochemical research.

Medicine: In medicinal chemistry, ®-8-Bromo-7-fluorochroman-4-amine is explored for its therapeutic potential. It has been studied for its effects on various biological targets, including neurotransmitter receptors and enzymes involved in disease pathways.

Industry: Industrially, the compound is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various applications, including the production of specialty chemicals.

Wirkmechanismus

The mechanism of action of ®-8-Bromo-7-fluorochroman-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to changes in cellular pathways and biological responses. The exact pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

    8-Bromo-7-fluorochroman-4-amine: Lacks the ®-configuration, which may affect its biological activity.

    7-Fluorochroman-4-amine: Lacks the bromine atom, leading to different reactivity and properties.

    8-Bromo-4-aminocoumarin: A structurally related compound with different functional groups.

Uniqueness: ®-8-Bromo-7-fluorochroman-4-amine stands out due to its specific configuration and the presence of both bromine and fluorine atoms

Eigenschaften

Molekularformel

C9H9BrFNO

Molekulargewicht

246.08 g/mol

IUPAC-Name

(4R)-8-bromo-7-fluoro-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C9H9BrFNO/c10-8-6(11)2-1-5-7(12)3-4-13-9(5)8/h1-2,7H,3-4,12H2/t7-/m1/s1

InChI-Schlüssel

SBQXRBFEBQFTLF-SSDOTTSWSA-N

Isomerische SMILES

C1COC2=C([C@@H]1N)C=CC(=C2Br)F

Kanonische SMILES

C1COC2=C(C1N)C=CC(=C2Br)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.